molecular formula C14H26OSi2 B14575378 Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane CAS No. 61245-00-9

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane

Cat. No.: B14575378
CAS No.: 61245-00-9
M. Wt: 266.53 g/mol
InChI Key: XGGDSAKHOPOGRU-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane is an organosilicon compound that features a trimethylsilyl group attached to a phenyl-ethyl backbone

Properties

CAS No.

61245-00-9

Molecular Formula

C14H26OSi2

Molecular Weight

266.53 g/mol

IUPAC Name

methoxy-dimethyl-(1-phenyl-2-trimethylsilylethyl)silane

InChI

InChI=1S/C14H26OSi2/c1-15-17(5,6)14(12-16(2,3)4)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3

InChI Key

XGGDSAKHOPOGRU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C(C[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane can be synthesized through several methods. One common approach involves the reaction of a phenyl-ethyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new chemical bonds. Additionally, the phenyl-ethyl backbone provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.

    Phenyltrimethylsilane: Similar in structure but lacks the methoxy and dimethyl groups.

    Dimethylphenylsilane: Contains a phenyl group but differs in the substitution pattern.

Uniqueness

Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane is unique due to the presence of both methoxy and dimethyl groups, which enhance its reactivity and stability. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.

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